3-Oxopentanedioic acid

Catalog No.
S589760
CAS No.
542-05-2
M.F
C5H6O5
M. Wt
146.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxopentanedioic acid

CAS Number

542-05-2

Product Name

3-Oxopentanedioic acid

IUPAC Name

3-oxopentanedioic acid

Molecular Formula

C5H6O5

Molecular Weight

146.10 g/mol

InChI

InChI=1S/C5H6O5/c6-3(1-4(7)8)2-5(9)10/h1-2H2,(H,7,8)(H,9,10)

InChI Key

OXTNCQMOKLOUAM-UHFFFAOYSA-N

SMILES

Array

Synonyms

3-oxo-Glutaric Acid; β-oxo-Glutaric Acid; 1,3-Dicarboxyacetone; 3-Ketoglutaric Acid; 3-Oxoglutaric Acid; 3-Oxopentanedioic Acid; Acetone-1,3-dicarboxylic Acid; s-Acetonedicarboxylic Acid; ; β-Oxoglutaric Acid;

Canonical SMILES

C(C(=O)CC(=O)O)C(=O)O

The exact mass of the compound 3-Oxopentanedioic acid is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of oxo carboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Oxopentanedioic acid, also known as acetonedicarboxylic acid or β-ketoglutaric acid, is a C5 dicarboxylic acid featuring a ketone at the C3 position. [2] This structure makes it a highly valuable bifunctional intermediate in organic synthesis, serving as a cornerstone for constructing complex molecules such as heterocyclic rings and tropane alkaloids. [1, 3, 6] Unlike simple aliphatic dicarboxylic acids, its reactivity is dominated by the central keto group flanked by two carboxylic acids, a feature that dictates its specific applications and handling requirements. [2] Its procurement is often for syntheses where this precise functionality is essential for specific cyclization or condensation reactions. [4, 5]

Substituting 3-Oxopentanedioic acid with near analogs is often unviable and leads to process failure or incorrect products. Using its isomer, 2-oxopentanedioic acid (α-ketoglutaric acid), fundamentally alters thermal stability; as a β-keto acid, the 3-oxo form readily decarboxylates upon heating, a reaction that is significantly slower for the α-keto isomer. This difference is critical for managing reaction temperatures and by-product formation. Replacing it with the non-keto analog, glutaric acid, removes the electrophilic ketone center essential for key cyclization and condensation reactions, such as the Robinson tropinone synthesis. [1] Furthermore, the choice between the free acid and its esters (e.g., diethyl acetonedicarboxylate) is a deliberate procurement decision based on process conditions; the esters are selected for improved thermal stability and solubility in organic solvents where the free acid would prematurely decompose. [2]

Process Temperature Constraint: Facile Decarboxylation Compared to α-Keto Acid Isomer

As a β-keto acid, 3-Oxopentanedioic acid is characterized by its limited thermal stability, readily undergoing decarboxylation upon heating. It decomposes at its melting point of approximately 133-138 °C. [REFS-2, 3] In contrast, α-keto acids, such as its isomer 2-oxopentanedioic acid (α-ketoglutaric acid), are significantly more stable and require harsher conditions or enzymatic catalysis for non-oxidative decarboxylation. This high reactivity at moderate temperatures is a critical processing parameter.

Evidence DimensionThermal Stability / Decarboxylation Propensity
Target Compound DataDecomposes at melting point (~133-138 °C)
Comparator Or Baselineα-keto acids (e.g., 2-oxopentanedioic acid) are significantly more stable and do not readily decarboxylate upon heating under similar non-enzymatic conditions.
Quantified DifferenceQualitatively high difference in reaction rate; facile thermal decarboxylation for the β-keto acid vs. recalcitrance for the α-keto acid.
ConditionsThermal conditions, non-enzymatic.

This dictates the allowable temperature range for synthesis and storage, making it unsuitable for high-temperature processes where stability is required but ideal for reactions leveraging controlled, low-temperature decarboxylation.

Structural Prerequisite for Annulation Reactions: Inherent Advantage Over Non-Keto Analogs

The symmetric structure of 3-oxopentanedioic acid is a structural requirement for its function as a key reactant in multicomponent reactions that form bicyclic systems, such as the Robinson tropinone synthesis. [REFS-1, 2] In this reaction, it provides the central three-carbon fragment that condenses with succinaldehyde and methylamine. [2] A non-keto analog like glutaric acid lacks the necessary electrophilic ketone for the condensation to proceed, and an isomeric keto-acid like 2-oxopentanedioic acid would lead to a different, unsymmetrical product. Therefore, for target syntheses like tropinone and related alkaloids, 3-oxopentanedioic acid is non-substitutable.

Evidence DimensionReaction Product Specificity
Target Compound DataEnables synthesis of specific bicyclic and heterocyclic structures (e.g., tropinone).
Comparator Or BaselineGlutaric acid (non-keto analog) cannot participate in the required condensation. 2-Oxopentanedioic acid (isomer) would yield different, non-target structures.
Quantified DifferenceAbsolute. The target reaction does not proceed with the comparator or yields an entirely different product.
ConditionsMulticomponent condensation reactions (e.g., Robinson tropinone synthesis).

For synthesis of specific, high-value chemical scaffolds, the unique C3-keto dicarboxylic acid structure is an absolute requirement, making it the only viable procurement choice.

Handling and Solubility: Clear Selection Criteria Between Free Acid and Ester Forms

The choice between procuring 3-oxopentanedioic acid and its common esters (e.g., diethyl or dimethyl acetonedicarboxylate) is a critical, process-driven decision. The free acid is highly soluble in water and alcohols but only slightly soluble in ether and ethyl acetate. [REFS-1, 2] This makes it ideal for aqueous reaction media. Conversely, its esters are used to enhance solubility in organic solvents and, crucially, to prevent the facile decarboxylation that occurs with the free acid, especially under heated or non-aqueous conditions. [2] The selection of the ester form is a direct strategy to improve processability and yield when thermal stability is a concern.

Evidence DimensionSolubility and Stability in Reaction Media
Target Compound DataHigh solubility in water; prone to decarboxylation.
Comparator Or BaselineDialkyl esters (e.g., diethyl acetonedicarboxylate) offer higher solubility in organic solvents and greater thermal stability.
Quantified DifferenceQualitative difference in optimal solvent systems (aqueous vs. organic) and thermal processing window.
ConditionsOrganic synthesis reaction setup, solvent selection, and temperature profile.

This provides a clear decision framework: procure the free acid for low-temperature aqueous synthesis and the ester derivatives for reactions requiring higher temperatures or organic solvents.

Core Reagent for Biomimetic Synthesis of Tropane Alkaloids

Due to its unique symmetric structure, 3-oxopentanedioic acid is the specific reagent of choice for the Robinson synthesis of tropinone, a precursor to atropine and other critical tropane alkaloids. [1] Its ability to act as a three-carbon linchpin in this multicomponent reaction cannot be replicated by isomers or non-keto analogs.

Precursor for Substituted Coumarin and Pyridone Heterocycles

The compound serves as a versatile precursor for various heterocyclic systems. It reacts with phenols under dehydrating conditions to form coumarin derivatives. [2] Its bifunctional nature is also leveraged in the synthesis of substituted pyridone scaffolds, which are common in medicinal chemistry.

Construction of Fused Bicyclic Ketones via Weiss-Cook Reaction

In syntheses targeting specific fused ring systems, such as cis-bicyclo[3.3.0]octane-3,7-dione, 3-oxopentanedioic acid is a key precursor in the Weiss-Cook reaction. [2] This demonstrates its utility in constructing complex carbon skeletons where other dicarboxylic acids would fail.

Intermediate for Anti-Inflammatory and Osteoporosis Drug Synthesis

In pharmaceutical manufacturing, it is an important intermediate for drugs such as the anti-inflammatory Zomepirac Sodium and the osteoporosis treatment Strontium Ranelate. Its specific reactivity enables the efficient construction of these complex active pharmaceutical ingredients.

Physical Description

Solid; [Merck Index] Off-white hygroscopic powder; [Acros Organics MSDS]
Solid

XLogP3

-0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

146.02152329 Da

Monoisotopic Mass

146.02152329 Da

Heavy Atom Count

10

Melting Point

138 °C

UNII

IH7P7WO21P

GHS Hazard Statements

Aggregated GHS information provided by 15 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 15 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 13 of 15 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (38.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

542-05-2

Wikipedia

Acetonedicarboxylic_acid

General Manufacturing Information

Pentanedioic acid, 3-oxo-: ACTIVE

Dates

Last modified: 08-15-2023

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